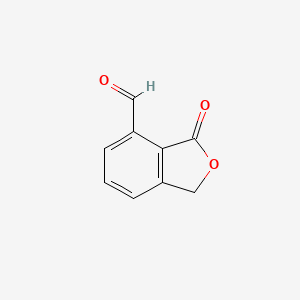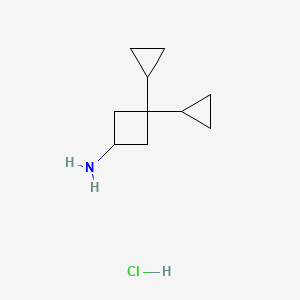![molecular formula C8H10F2O2 B13461423 5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(difluoromethyl)spiro[23]hexane-5-carboxylic acid is a unique organic compound characterized by its spirocyclic structure The spiro[23]hexane moiety is a bicyclic system where two rings share a single carbon atom, and the presence of a difluoromethyl group adds to its chemical distinctiveness
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)spiro[23]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors
Cyclization: The initial step involves the formation of the spirocyclic core. This can be achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and chemical properties.
Chemical Biology: The compound can be used as a probe or building block in studying biological processes and pathways.
Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the spirocyclic core can provide structural rigidity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.3]hexane-5-carboxylic acid: Lacks the difluoromethyl group, making it less chemically diverse.
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical and biological properties.
5-(methyl)spiro[2.3]hexane-5-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, affecting its reactivity and applications.
Uniqueness
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H10F2O2 |
|---|---|
Peso molecular |
176.16 g/mol |
Nombre IUPAC |
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-5(10)8(6(11)12)3-7(4-8)1-2-7/h5H,1-4H2,(H,11,12) |
Clave InChI |
SSUFKZHYYQDGGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C2)(C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)


![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)




![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)


